Gp4G

Casein Kinase II Kinase Inhibition Signal Transduction

Standard dinucleoside polyphosphates fail to replicate Gp4G's specific enzymatic inhibition. Researchers investigating DNA repair (APE1) or kinase signaling (CKII) require this exact isoform. - **Critical Differentiation:** Ki = 1 ± 0.2 μM for APE1 exonuclease; Ap4A shows zero activity. - **Supply Assurance:** High-purity material (>97% HPLC) with rigorous QC. Available for same-day dispatch.

Molecular Formula C20H28N10O21P4
Molecular Weight 868.4 g/mol
CAS No. 4130-19-2
Cat. No. B3182967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGp4G
CAS4130-19-2
Molecular FormulaC20H28N10O21P4
Molecular Weight868.4 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
InChIInChI=1S/C20H28N10O21P4/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
InChIKeyOLGWXCQXRSSQPO-MHARETSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gp4G Overview & Key Properties


Gp4G (Diguanosine tetraphosphate; P1,P4-bis(5′-guanosyl) tetraphosphate) is a naturally occurring, symmetrical dinucleoside polyphosphate characterized by two guanosine moieties linked by a chain of four phosphate groups [1][2]. Endogenously, it is found in exceptionally high concentrations (millimolar levels) in the encysted embryos of certain crustaceans, such as Artemia salina and Thamnocephalus platyurus, and acts as a signaling molecule (alarmone) involved in cellular stress responses and developmental regulation [3][4]. Its structural distinctiveness dictates a unique pattern of enzyme interactions, making it a critical tool for research in kinase inhibition, Nudix hydrolase profiling, and DNA repair mechanisms, and precludes simple substitution with other dinucleoside polyphosphates like Ap4A.

DNA repair enzyme inhibition studies
Protein kinase CKII assay context
T4 RNA ligase substrate for modified RNA synthesis

Gp4G Substitution Risks


While Gp4G and its adenosine analog Ap4A (diadenosine tetraphosphate) share the same tetraphosphate backbone, their distinct nucleobases (guanine vs. adenine) confer profoundly different affinities and activities with key enzyme systems. Experimental evidence demonstrates that these are not functionally equivalent reagents [1][2]. For instance, Gp4G is a significantly more potent inhibitor of Casein Kinase II (CKII) than Ap4A, particularly when GTP is the phosphate donor [1]. In contrast, certain hydrolases exhibit a marked preference for Ap4A over Gp4G [2]. This differential enzyme recognition extends across multiple classes, including Nudix hydrolases, polymerases, and DNA repair enzymes, where a simple substitution of Gp4G for Ap4A would lead to drastically altered kinetic outcomes and erroneous data interpretation. Therefore, selecting the correct dinucleoside tetraphosphate is an essential, non-negotiable parameter for experimental reproducibility and validity.

Ap4A Adenosine analog lacks APE1 and RNase VI inhibition; CKII potency may shift. Not a functional substitute.
Ap3A Shorter-chain adenosine dinucleotide; enzyme substrate specificity may not transfer and T4 RNA ligase efficiency differs.
Gp3G Guanine base retained, but shorter phosphate bridge may be inactive in T4 RNA ligation and ribonuclease assays.

Gp4G Quantitative Evidence Guide


APE1 Exonuclease Inhibition

In head-to-head inhibition assays with casein kinase II (CKII), Gp4G demonstrates superior inhibitory capacity compared to its adenosine analog Ap4A. This differentiation is further amplified by the choice of phosphate donor. While both Gp4G and Ap4A are more potent with GTP, the magnitude of the effect is significantly greater for Gp4G [1].

APE1 Exonuclease
Head-to-head
Ki = 1 ± 0.2 μM (Gp4G)
Ap4A: no inhibition observed
Supports APE1 pathway interpretation
Reported inhibition context; data to verify across assay platforms
Casein Kinase II Kinase Inhibition Signal Transduction

Casein Kinase II Inhibition

Gp4G and Ap4A exhibit distinct kinetic profiles with two different hydrolase activities in rat liver. For a specific, low-Km dinucleoside tetraphosphatase, Gp4G has a 5-fold lower Km than Ap4A, indicating much higher affinity. Conversely, for a separate, non-specific phosphodiesterase I-like enzyme, Gp4G has a 1.5-fold higher Km than Ap4A [1][2].

CKII Inhibition
Head-to-head
Gp4G: reported stronger inhibitor
Ap4A: lower relative potency
Supports kinase study selection context
In vitro CKII assay; GTP donor enhances effect
Dinucleoside Tetraphosphatase Phosphodiesterase I Enzyme Kinetics

Ribonuclease VI Inhibition Specificity

Gp4G acts as a potent, competitive inhibitor of both the endonuclease and exonuclease activities of human APE1 (Apurinic/apyrimidinic endonuclease 1). Its selectivity is demonstrated by a Ki value for the exonuclease activity (1 μM) that is an order of magnitude lower (10-fold more potent) than its Ki for the endonuclease activity (10 μM) [1]. Critically, Gp4G was the only compound among all tested naturally occurring ribo- and deoxyribonucleosides/nucleotides, NAD+, NADP+, and importantly, Ap4A, to exhibit potent inhibition of APE1 [1].

RNase VI Specificity
Head-to-head
Ki = 75 μM (non-competitive)
Ap4A, Gp3G: poor inhibitors
Model-dependent enzyme inhibition context
Artemia ribonuclease model; source-specific review
DNA Repair APE1 Exonuclease Inhibitor

T4 RNA Ligase Substrate Efficiency

The symmetrical bis(5'-nucleosyl)-tetraphosphatase from Staphylococcus aureus (AP4AH_STAA8) exhibits a dramatically higher turnover number for Gp4G compared to its other dinucleoside tetraphosphate substrates, despite having a lower substrate affinity [1]. This kinetic profile (low affinity, very high turnover) is a unique characteristic for this enzyme-substrate pair.

T4 RNA Ligase
Head-to-head
Rel. efficiency: 100 (Gp4G)
Ap4A: 39 · Gp3G: no activity
Essential for RNA ligation workflow
Apparent Km ~4 mM; assay conditions apply
Nudix Hydrolase Enzyme Kinetics Substrate Specificity

Endogenous Abundance in Artemia Cysts

Both Gp4G and Ap4A act as allosteric effectors of yeast poly(A) polymerase, altering its kinetic behavior. In the presence of either dinucleotide, the enzyme's substrate-velocity curve shifts from a sigmoidal to a hyperbolic shape, indicative of a change in cooperative binding [1]. The measured substrate concentration at half-maximal velocity (S[0.5] or apparent Km) for ATP in the presence of Gp4G is 0.063 mM [1].

Endogenous Abundance
Cross-study
Gp4G: millimolar in cysts
Ap4A: 2.37 pmol/10⁶ cells
Indicates primary metabolic role in Artemia
10⁴–10⁶ fold difference; organism-specific context
Poly(A) Polymerase RNA Processing Enzyme Kinetics

Gp4G is the Dominant Dinucleotide in Artemia salina Extract vs. Ap4A

Analysis of extracts from Artemia salina (brine shrimp) cysts reveals that Gp4G is present at vastly higher concentrations than its adenosine analog Ap4A. Quantitative studies show a difference of 4 to 6 orders of magnitude in the natural abundance of these two structurally similar dinucleotides [1][2].

Natural Product Bioactive Compound Metabolomics

Gp4G Research & Application Scenarios


Investigating APE1-Dependent DNA Repair Pathways

Researchers investigating the base excision repair (BER) pathway can use Gp4G to selectively inhibit the exonuclease activity of APE1 (Ki = 1 μM) without affecting its endonuclease function (Ki = 10 μM) [1]. This 10-fold difference in potency allows for the deconvolution of APE1's dual roles in DNA processing, an experimental approach that is not feasible with Ap4A or other common nucleotides, which show no such inhibition [1].

CKII Modulation in Signal Transduction

Biochemists studying nucleotide metabolism can leverage the distinct Km values of Gp4G and Ap4A to differentiate between specific and non-specific hydrolase activities in tissue homogenates. For a specific rat liver tetraphosphatase, Gp4G shows a 5-fold higher affinity (Km = 1 μM) than Ap4A (Km = 5 μM), while for a non-specific phosphodiesterase, Gp4G has a lower affinity (Km = 12 μM) compared to Ap4A (Km = 8 μM) [2][3]. This differential affinity profile is a diagnostic tool for enzyme identification.

Modified RNA Synthesis via T4 RNA Ligase

Scientists studying post-transcriptional regulation can use Gp4G as a defined allosteric effector to modulate the kinetics of yeast poly(A) polymerase. The compound induces a reproducible shift in the enzyme's kinetic behavior from sigmoidal to hyperbolic, with an apparent Km (S[0.5]) for ATP of 0.063 mM [4]. This provides a quantitative framework for investigating the enzyme's cooperative mechanism and the role of dinucleotides in RNA processing.

Energy Metabolism & Hair Growth

Given that Gp4G is the dominant dinucleoside tetraphosphate in Artemia cysts, with concentrations 10⁴- to 10⁶-fold higher than Ap4A [5][6], it serves as a critical reference standard for the quantification and identification of bioactive nucleotides in extracts of crustaceans and other organisms. Its unique abundance makes it a key marker for quality control and metabolomic profiling of natural products.

Application
Selection Property
Validation Focus
APE1 pathway research
High-affinity exonuclease inhibition
APE1 activity endpoint review
CKII signaling studies
Superior CKII inhibition vs. adenosine analog
Kinase inhibition endpoint context
Modified RNA synthesis
High T4 RNA ligase substrate efficiency
Ligation yield and specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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